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Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitroaniline

Cat. No.: B108702

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,4-
Dimethyl-6-nitroaniline (CAS No: 1635-84-3), a significant intermediate in the synthesis of
dyes and pigments.[1][2] This document is intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the structural
characterization of this molecule through modern spectroscopic techniques. We will delve into
the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, underpinned by field-proven insights and established experimental
protocols.

Molecular Structure and Spectroscopic Overview

2,4-Dimethyl-6-nitroaniline, with the molecular formula CsH10N202, possesses a unique
substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[3]
The presence of an amino (-NHz), a nitro (-NO3z), and two methyl (-CHs) groups dictates the
electronic environment of the aromatic protons and carbons, as well as the molecule's
vibrational modes and fragmentation behavior upon ionization. Understanding these spectral
characteristics is paramount for confirming its identity, assessing its purity, and predicting its
reactivity.

Caption: Molecular structure of 2,4-Dimethyl-6-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The chemical shifts and coupling patterns of the protons and carbons in 2,4-
Dimethyl-6-nitroaniline are highly informative.

'H NMR Spectral Data and Interpretation

While a definitive, published *H NMR spectrum for 2,4-Dimethyl-6-nitroaniline is not readily
available in the searched literature, we can predict the expected spectrum based on the
analysis of its isomers and related substituted anilines. The aromatic region is expected to
show two singlets, corresponding to the two non-equivalent aromatic protons. The methyl
groups will also appear as distinct singlets in the aliphatic region, and the amine protons will
likely present as a broad singlet.

Predicted *H NMR Data:

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Aromatic H ~7.0-7.5 Singlet

Aromatic H ~6.5-7.0 Singlet

-NH:2 ~4.0-5.0 Broad Singlet

-CHs ~2.2-2.5 Singlet

-CHs ~2.0-2.3 Singlet

The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them
downfield, while the electron-donating amino and methyl groups will have a shielding effect,
shifting the adjacent protons upfield. The exact chemical shifts will be a composite of these
effects.

3C NMR Spectral Data and Interpretation

The 13C NMR spectrum provides information on the number and electronic environment of the
carbon atoms in the molecule. The available spectrum for 4,6-Dimethyl-2-nitroaniline (an
alternative name for 2,4-Dimethyl-6-nitroaniline) allows for a detailed analysis.[4]
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13C NMR Data Summary:

Carbon Atom Chemical Shift (ppm)
C-NH2 ~145-150

C-NO2 ~130-135

C-CHs ~120-125

C-CHs ~115-120

Aromatic CH ~110-115

Aromatic CH ~105-110

-CHs ~15-20

-CHs ~15-20

The carbons attached to the electron-withdrawing nitro group and the electron-donating amino
group will be significantly shifted. The quaternary carbons will generally have lower intensities
compared to the protonated carbons.

Caption: Correlation of carbon environments with 133C NMR chemical shifts.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of 2,4-Dimethyl-6-nitroaniline in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.[5][6]
Ensure the sample is fully dissolved to avoid spectral artifacts.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field
is locked onto the deuterium signal of the solvent to ensure stability.[6]

e Acquisition Parameters: For *H NMR, a standard pulse sequence is used with a sufficient
number of scans to achieve a good signal-to-noise ratio. For 3C NMR, a proton-decoupled
sequence is typically employed, and a larger number of scans is required due to the lower
natural abundance of the 13C isotope.[7]
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the NMR spectrum. Phasing, baseline correction, and referencing of the spectrum are
performed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information
about the functional groups present. The IR spectrum of 2,4-Dimethyl-6-nitroaniline is
available from the NIST WebBook.[3]

IR Spectral Data Summary:

Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 N-H stretch Primary Amine (-NHz2)
3100-3000 C-H stretch Aromatic C-H
2980-2850 C-H stretch Methyl (-CHs)
1600-1585, 1500-1400 C=C stretch Aromatic Ring
1550-1475 Asymmetric N-O stretch Nitro (-NOz2)
1360-1290 Symmetric N-O stretch Nitro (-NOz2)

900-675 C-H out-of-plane bend Substituted Aromatic

The spectrum clearly shows the characteristic absorptions for the primary amine (N-H
stretching), the nitro group (asymmetric and symmetric N-O stretching), the aromatic ring (C-H
and C=C stretching), and the methyl groups (C-H stretching).[8][9][10]

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For solid samples like 2,4-Dimethyl-6-nitroaniline, the KBr pellet
method is common. A small amount of the sample is ground with dry potassium bromide
(KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or attenuated total
reflectance (ATR) can be used.
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e Background Spectrum: A background spectrum of the empty sample compartment (or the
KBr pellet without the sample) is recorded to subtract atmospheric and instrumental
interferences.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

» Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is
analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as its fragmentation pattern upon ionization. The electron ionization (El)
mass spectrum of 2,4-Dimethyl-6-nitroaniline is available from the NIST WebBook.[3]

Mass Spectrometry Data Summary:

m/z Interpretation

166 Molecular lon [M]*
149 [M - OH]*

121 [M - NO:J*

91 [C7H7]* (tropylium ion)
77 [CeHs]* (phenyl ion)

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[3] The
fragmentation pattern is consistent with the structure, showing characteristic losses of
fragments such as OH (potentially from a rearrangement involving the nitro group) and the nitro
group itself. The presence of tropylium and phenyl ions is typical for substituted aromatic
compounds.[11]
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Caption: Proposed fragmentation pathway for 2,4-Dimethyl-6-nitroaniline in EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: For a volatile solid like 2,4-Dimethyl-6-nitroaniline, a direct insertion
probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion
source.[2]

« lonization: In electron ionization (EIl), the sample molecules are bombarded with a high-
energy electron beam, causing the ejection of an electron and the formation of a molecular
ion.[12]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[2]

» Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.
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Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and unambiguous
structural confirmation of 2,4-Dimethyl-6-nitroaniline. Each technique offers complementary
information, from the connectivity of atoms and the nature of functional groups to the overall
molecular weight and fragmentation behavior. This guide serves as a valuable resource for
scientists and researchers, enabling them to confidently identify and characterize this important
chemical intermediate. The provided protocols offer a standardized approach to data
acquisition, ensuring reproducibility and accuracy in experimental results.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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